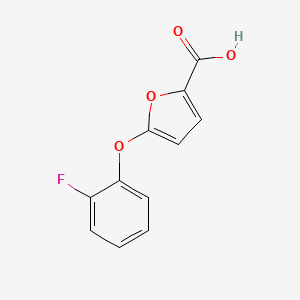

5-(2-Fluorophenoxy)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FO4 |

|---|---|

Molecular Weight |

222.17 g/mol |

IUPAC Name |

5-(2-fluorophenoxy)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H7FO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |

InChI Key |

FRCKVOOIRXXICH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenoxy Furan 2 Carboxylic Acid

Retrosynthetic Strategies for 5-(2-Fluorophenoxy)furan-2-carboxylic acid

A retrosynthetic analysis of this compound reveals several potential disconnections for its synthesis. The most logical and common disconnection is at the C-O ether bond, which links the furan (B31954) and the fluorophenyl rings. This leads to two primary sets of synthons: a furan-based component and a fluorophenol-based component.

Primary Disconnection Pathways:

Pathway A: C(furan)-O Bond Cleavage: This approach disconnects the molecule into a 5-substituted furan-2-carboxylic acid derivative (or its synthetic equivalent) and 2-fluorophenol (B130384). The furan component would require a suitable leaving group at the C5 position, such as a halogen (Br, I) or a nitro group, to facilitate a nucleophilic attack by the 2-fluorophenoxide.

Pathway B: C(aryl)-O Bond Cleavage: While less common for this type of ether, this pathway would involve a 5-hydroxyfuran-2-carboxylic acid derivative and an activated 2-fluorophenyl electrophile. The challenges associated with the stability and preparation of 5-hydroxyfuran derivatives make this a less favorable approach.

Based on Pathway A, the key starting materials would be an ester of 5-halofuran-2-carboxylic acid or 5-nitrofuran-2-carboxylic acid, and 2-fluorophenol. The carboxylic acid is typically protected as an ester during the coupling reaction to avoid side reactions.

| Disconnection Strategy | Furan Synthon | Aryl Synthon | Corresponding Reaction Type |

| C(furan)-O Bond | 5-Halofuran-2-carboxylate or 5-Nitrofuran-2-carboxylate | 2-Fluorophenol | Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, Buchwald-Hartwig Etherification |

| C(aryl)-O Bond | 5-Hydroxyfuran-2-carboxylate | Activated 2-Fluorophenyl derivative | Nucleophilic Aromatic Substitution (less common) |

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of diaryl ethers, such as the Ullmann condensation and nucleophilic aromatic substitution (SNAr), are highly applicable to the synthesis of this compound.

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. In the context of our target molecule, this would involve the reaction of a methyl or ethyl 5-halofuran-2-carboxylate with 2-fluorophenol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications utilize soluble copper catalysts and ligands to improve efficiency and mildness.

A potential reaction scheme is as follows: Methyl 5-bromofuran-2-carboxylate + 2-Fluorophenol --(Cu catalyst, Base)--> Methyl 5-(2-fluorophenoxy)furan-2-carboxylate

Nucleophilic Aromatic Substitution (SNAr) offers another viable pathway, particularly if the furan ring is activated by a strong electron-withdrawing group. 5-Nitrofuran-2-carboxylic acid is an excellent substrate for SNAr reactions. The nitro group at the 5-position strongly activates the ring towards nucleophilic attack by 2-fluorophenoxide, which can be generated by treating 2-fluorophenol with a suitable base. The reaction typically proceeds under milder conditions than the Ullmann condensation and does not require a metal catalyst.

A plausible SNAr reaction is: Methyl 5-nitrofuran-2-carboxylate + 2-Fluorophenol --(Base, Solvent)--> Methyl 5-(2-fluorophenoxy)furan-2-carboxylate

Following the formation of the ester, a straightforward hydrolysis step using a base like sodium hydroxide (B78521) followed by acidification would yield the final product, this compound.

| Method | Furan Substrate | Aryl Substrate | Key Reagents | General Conditions |

| Ullmann Condensation | Methyl 5-bromofuran-2-carboxylate | 2-Fluorophenol | CuI, Cs2CO3, Ligand (e.g., phenanthroline) | High temperature (100-200 °C), Inert solvent (e.g., DMF, Dioxane) |

| SNAr Reaction | Methyl 5-nitrofuran-2-carboxylate | 2-Fluorophenol | K2CO3 or other base | Moderate temperature (50-120 °C), Polar aprotic solvent (e.g., DMSO, DMF) |

Advanced Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis has seen the development of powerful palladium- and copper-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to conventional methods.

The Buchwald-Hartwig amination chemistry has been extended to the formation of aryl ethers. This palladium-catalyzed reaction would involve coupling a 5-halofuran-2-carboxylate with 2-fluorophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

A representative Buchwald-Hartwig etherification is: Methyl 5-bromofuran-2-carboxylate + 2-Fluorophenol --(Pd catalyst, Ligand, Base)--> Methyl 5-(2-fluorophenoxy)furan-2-carboxylate

The Chan-Lam coupling is another advanced method that utilizes a copper catalyst to couple a boronic acid with an alcohol or phenol. For the synthesis of our target molecule, this would involve the reaction of 5-boronic acid furan-2-carboxylate (B1237412) with 2-fluorophenol. This reaction is often performed under mild conditions and can even be carried out in the presence of air.

| Catalytic Method | Furan Substrate | Aryl Substrate | Catalyst System | Typical Base |

| Buchwald-Hartwig Etherification | Methyl 5-bromofuran-2-carboxylate | 2-Fluorophenol | Pd(OAc)2 or other Pd(0) precursor, Phosphine ligand (e.g., XPhos, RuPhos) | NaOt-Bu, K3PO4, Cs2CO3 |

| Chan-Lam Coupling | 5-(dihydroxyboranyl)furan-2-carboxylate | 2-Fluorophenol | Cu(OAc)2 or other Cu(II) salt, Pyridine or other amine ligand | - |

Development of Environmentally Benign Synthetic Procedures for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound, several strategies can be employed to create more environmentally benign processes.

One approach is the use of ligand-free catalytic systems or catalysts based on more abundant and less toxic metals like iron or copper. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for both Ullmann and SNAr-type reactions.

The use of greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing the reaction under solvent-free conditions, can drastically reduce the environmental impact. For instance, modified Ullmann-type couplings have been developed that proceed in water.

Furthermore, developing a one-pot synthesis where multiple reaction steps are carried out in the same reactor without isolating intermediates can improve efficiency and reduce waste. For example, a one-pot synthesis could involve the in-situ generation of the 2-fluorophenoxide followed by its reaction with the furan substrate, and subsequent hydrolysis of the resulting ester, all in a single vessel.

| Green Chemistry Approach | Description | Potential Application to Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can be applied to Ullmann, SNAr, and palladium-catalyzed couplings to reduce reaction times and energy usage. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives. | Ullmann-type reactions in water or SNAr in a recyclable solvent like DMSO. |

| Ligand-Free Catalysis | Development of catalytic systems that do not require expensive and often toxic organic ligands. | Ligand-free copper or palladium-catalyzed C-O coupling reactions. |

| One-Pot Procedures | Combining multiple synthetic steps into a single operation. | In-situ formation of 2-fluorophenoxide followed by coupling and subsequent hydrolysis without isolation of the intermediate ester. |

Stereoselective Synthesis and Chiral Resolution of this compound (if applicable)

The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis or chiral resolution is not applicable to the synthesis of the compound in its isolated form.

However, it is important to note that furan derivatives can be chiral if they possess a stereocenter on a substituent or if they are part of a larger chiral molecular framework. For instance, if the furan ring were substituted with a group containing a chiral center, then the synthesis would need to consider the stereochemical outcome of the reactions.

While not directly relevant to the target molecule, the field of asymmetric synthesis of chiral furans is well-developed. benthamdirect.comresearcher.liferesearchgate.net Methods for preparing enantiomerically enriched furan derivatives include:

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the furan ring or its substituents.

Use of chiral auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical course of a reaction, followed by its removal.

Kinetic resolution: Separating a racemic mixture of a chiral furan derivative by selectively reacting one enantiomer at a faster rate. nih.gov

Preclinical Biological Activity Profiling of 5 2 Fluorophenoxy Furan 2 Carboxylic Acid

In Vitro Biological Assessment of 5-(2-Fluorophenoxy)furan-2-carboxylic acid

The in vitro evaluation of this compound has primarily focused on its effects on liver cells to understand its anti-diabetic potential.

Cell-Based Assays to Elucidate Biological Impact of this compound

Research has utilized primary hepatocytes from rats to investigate the direct impact of this compound on hepatic glucose production. In these cell-based models, the compound demonstrated a significant ability to inhibit gluconeogenesis. bioworld.comnih.gov This foundational finding established the compound's potential as a glucose-lowering agent. The discovery was part of a phenotypic screening effort aimed at identifying molecules that can ameliorate hyperglycemia by targeting this key metabolic pathway. nih.gov

Interactive Data Table: In Vitro Anti-Gluconeogenesis Activity

| Cell Line | Assay | Endpoint | Result |

| Rat Primary Hepatocytes | Gluconeogenesis Assay | Inhibition of glucose production | Potent Inhibitor bioworld.com |

Biochemical Assays for Enzyme Modulation by this compound

While it is established that this compound inhibits gluconeogenesis, specific biochemical assays detailing its interaction with key enzymes in this pathway are not extensively reported in the available literature. The mechanism of action is described as being distinct from other known anti-diabetic agents like metformin, suggesting a novel mode of enzyme modulation. nih.gov Further research is required to elucidate the precise enzymatic targets and the kinetics of their inhibition by this compound.

Receptor Binding and Signaling Pathway Analysis for this compound

Detailed receptor binding assays and comprehensive signaling pathway analyses for this compound are not available in the public domain. The current understanding points to a "unique mechanism" of action in inhibiting gluconeogenesis, which implies that it may not operate through conventional signaling pathways associated with insulin or other anti-diabetic drugs. bioworld.comnih.gov Elucidation of the specific signaling cascades affected by this compound is a critical area for future investigation to fully understand its molecular pharmacology.

In Vivo Efficacy Studies of this compound in Non-Human Research Models

The in vivo efficacy of this compound has been evaluated in established rodent models of metabolic disease to assess its therapeutic potential in a whole-organism context.

Investigation of this compound in Rodent Models

Studies in rodent models have provided significant evidence for the anti-diabetic efficacy of this compound. In CD1 mice, the compound was assessed using a pyruvate tolerance test, which measures the ability of the liver to convert pyruvate into glucose. The results indicated an improved pyruvate tolerance, consistent with its in vitro anti-gluconeogenesis activity. bioworld.comnih.gov

Chronic efficacy studies were conducted in ob/ob mice, a genetic model of obesity and type 2 diabetes. In these experiments, administration of the compound led to a significant reduction in both non-fasting and fasting blood glucose levels. bioworld.com Specifically, at a dose of 5 mg/kg, a 34.9% reduction in non-fasting and a 40.5% reduction in fasting blood glucose were observed after 24 days of treatment. bioworld.com Notably, these therapeutic effects were achieved without any discernible impact on the body weight or food intake of the animals. bioworld.com

Interactive Data Table: In Vivo Efficacy in Rodent Models

| Animal Model | Test | Key Findings |

| CD1 Mice | Pyruvate Tolerance Test | Improved pyruvate tolerance bioworld.comnih.gov |

| ob/ob Mice | Chronic Dosing (24 days) | - 34.9% reduction in non-fasting blood glucose bioworld.com- 40.5% reduction in fasting blood glucose bioworld.com- No effect on body weight or food intake bioworld.com |

Evaluation of this compound in Other Relevant Preclinical Animal Models

Based on the available scientific literature, there is no reported evidence of the evaluation of this compound in other relevant preclinical animal models beyond rodents. Further studies in non-rodent species would be beneficial to broaden the understanding of its pharmacological profile and potential for translation to human subjects.

Mechanistic Investigations into the Biological Actions of 5 2 Fluorophenoxy Furan 2 Carboxylic Acid

Identification and Validation of Molecular Targets for 5-(2-Fluorophenoxy)furan-2-carboxylic acid

There is no specific information available in the reviewed scientific literature that identifies or validates the molecular targets of this compound.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Detailed studies elucidating the specific intracellular signaling pathways modulated by this compound have not been found in the public domain. While phenolic compounds, in general, are known to modulate various signaling pathways, including those related to inflammation such as NF-κB and MAPK pathways, specific data for this compound is absent. researchgate.net

Structure Activity Relationship Sar Studies of 5 2 Fluorophenoxy Furan 2 Carboxylic Acid and Its Analogues

Design and Synthesis of Chemically Modified Analogues of 5-(2-Fluorophenoxy)furan-2-carboxylic acid

The design and synthesis of analogues of this compound are primarily guided by the goal of optimizing its pharmacological profile. The synthetic strategies for this class of compounds generally involve the coupling of a substituted furan (B31954) moiety with a substituted phenoxy group.

A common synthetic route for creating analogues of 5-(phenoxy)furan-2-carboxylic acid involves the reaction of an ethyl 5-nitro-2-furoate with a corresponding substituted salicylate. airitilibrary.com This method allows for the introduction of various substituents on the phenoxy ring, enabling a systematic investigation of their effects on biological activity. For the synthesis of this compound analogues, a similar approach can be envisioned, starting with 2-fluorophenol (B130384) derivatives.

The general synthetic scheme can be outlined as follows:

Nucleophilic Aromatic Substitution: Reaction of a 5-halofuran-2-carboxylate with a substituted 2-fluorophenol in the presence of a base.

Ester Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid derivative.

This versatile synthetic pathway allows for the creation of a library of analogues with modifications at various positions on both the furan and the phenyl rings.

Impact of Substituent Modifications on the Biological Profile of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Studies on analogous 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives have revealed that even minor changes in substitution can lead to significant differences in their biological profiles, including anti-inflammatory and anti-allergic activities. airitilibrary.com

For instance, in a study of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives, it was observed that the presence and type of alkoxycarbonyl group at the 2'-position of the phenoxy ring played a crucial role in their inhibitory effects on neutrophil degranulation. airitilibrary.com While direct data on this compound is limited, it can be inferred that modifications to the phenyl and furan rings would similarly modulate its activity.

Key areas of modification and their potential impact:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the 2-fluorophenyl ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid at the 2-position of the furan ring can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

The following interactive table summarizes the potential impact of various substituent modifications based on general principles of medicinal chemistry and findings from related furan derivatives.

| Modification Site | Substituent Type | Potential Impact on Biological Activity |

| Phenyl Ring (ortho, meta, para to phenoxy oxygen) | Electron-withdrawing groups (e.g., -NO2, -CN) | May enhance activity by altering electronic distribution. |

| Phenyl Ring (ortho, meta, para to phenoxy oxygen) | Electron-donating groups (e.g., -OCH3, -CH3) | Could increase metabolic stability and alter binding. |

| Furan Ring (Position 3 or 4) | Small alkyl groups | May provide beneficial steric interactions with the target. |

| Furan Ring (Position 3 or 4) | Halogens | Can modulate lipophilicity and electronic properties. |

| Carboxylic Acid (Position 2 of Furan) | Esterification | Increases lipophilicity, potentially improving cell permeability. |

| Carboxylic Acid (Position 2 of Furan) | Amidation | Introduces hydrogen bonding capabilities, can alter target specificity. |

Positional Scanning and Heteroatom Replacement Strategies for this compound Scaffold Optimization

Positional Scanning: This involves systematically moving a particular functional group, such as the fluorine atom on the phenoxy ring, to different positions (e.g., meta and para) to determine the optimal location for biological activity. For the this compound scaffold, this would entail the synthesis and evaluation of 5-(3-fluorophenoxy)furan-2-carboxylic acid and 5-(4-fluorophenoxy)furan-2-carboxylic acid. The resulting data would provide critical information on the spatial requirements of the target's binding pocket.

Heteroatom Replacement (Bioisosteric Replacement): This strategy involves substituting one atom or group of atoms with another that has similar steric and electronic properties. The goal is to enhance potency, reduce toxicity, or improve pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements could be considered:

Furan Ring Replacement: The furan ring could be replaced with other five-membered heterocycles such as thiophene, pyrrole, or oxazole. This can affect the aromaticity, electronic nature, and metabolic stability of the core structure.

Phenoxy Linker Oxygen Replacement: The ether oxygen linking the furan and phenyl rings could be replaced with a sulfur atom (thioether) or a methylene group (-CH2-). Such modifications would alter the bond angle and flexibility between the two ring systems.

The following table illustrates potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Furan Ring | Thiophene Ring | Similar size and aromaticity, different electronic properties. |

| Furan Ring | Pyrrole Ring | Introduces a hydrogen bond donor. |

| Phenoxy Oxygen | Thioether (-S-) | Alters bond angle and lipophilicity. |

| Phenoxy Oxygen | Methylene (-CH2-) | Increases flexibility. |

Stereochemical Influence on the SAR of this compound and Related Compounds

Stereochemistry can play a crucial role in the biological activity of chiral molecules. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with potentially different pharmacological activities.

For instance, if a substituent introduced on the furan or as part of a modification to the phenoxy linker creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different binding affinities and efficacies for their biological target. This is because biological macromolecules, such as enzymes and receptors, are chiral and can interact differently with stereoisomers.

Synthesize and separate the individual stereoisomers.

Evaluate the biological activity of each isomer independently.

Determine the absolute configuration of the more active isomer.

This information is critical for developing a potent and selective drug, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to side effects.

Development of Pharmacophore Models Derived from this compound

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. The development of a pharmacophore model for this compound and its active analogues would be a valuable tool for virtual screening and the rational design of new, more potent compounds.

Based on the structure of this compound, a hypothetical pharmacophore model could include the following features:

A Hydrogen Bond Acceptor: The oxygen atom of the furan ring and the ether linkage.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group.

An Aromatic Ring Feature: The furan ring.

A Hydrophobic/Aromatic Feature: The 2-fluorophenyl ring.

A Halogen Bond Donor: The fluorine atom.

The relative spatial arrangement of these features would be critical for biological activity. Computational modeling techniques, such as ligand-based or structure-based pharmacophore modeling, could be employed to develop and validate such a model, provided a set of active and inactive analogues is available. Once developed, this model could be used to search large chemical databases for novel compounds with the desired pharmacophoric features, accelerating the discovery of new drug candidates.

Theoretical and Computational Chemistry Studies on 5 2 Fluorophenoxy Furan 2 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity of 5-(2-Fluorophenoxy)furan-2-carboxylic acid

Quantum mechanical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine a molecule's optimized geometry and electronic characteristics. researchgate.net For this compound, such calculations would elucidate the spatial arrangement of atoms, bond lengths, and angles that correspond to the lowest energy state.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. These regions are vital for understanding how the molecule might interact with biological receptors. semanticscholar.org

Table 1: Hypothetical Quantum Mechanical Properties of this compound Calculated using DFT with a B3LYP/6-311++G(d,p) basis set.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

| Total Energy | -855 Hartree | Ground state energy of the optimized structure |

Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. innovareacademics.in For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The simulation would calculate the binding affinity (often expressed as a docking score), which estimates the strength of the interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Hypothetical docking against a kinase target.

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Indicates strong predicted binding |

| Key Interacting Residues | Lys72, Glu91, Leu134 | Amino acids in the active site forming bonds |

| Types of Interactions | Hydrogen bond with Lys72 (Carboxylic acid group)Pi-stacking with Phe80 (Furan ring)Hydrophobic interaction with Leu134 (Fluorophenyl ring) | Specific non-covalent bonds stabilizing the complex |

In Silico ADME Prediction for this compound (Excluding Toxicity Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development to assess the pharmacokinetic profile of a compound. researchgate.net Various computational models and web-based tools, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. mdpi.com

For this compound, these predictions would evaluate its drug-likeness based on established rules like Lipinski's Rule of Five. Key predicted parameters would include its solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential interactions with metabolic enzymes like cytochrome P450. nih.gov These predictions help identify potential liabilities that could hinder a compound's development into a viable drug.

Table 3: Predicted ADME Properties for this compound Based on typical outputs from in silico prediction tools.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 206.17 g/mol | Compliant with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 2.8 | Optimal range for drug absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule (≤10) |

| Aqueous Solubility | Moderately Soluble | Suggests acceptable solubility for absorption |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier |

Chemoinformatics and Machine Learning Applications in the Study of this compound

Chemoinformatics and machine learning offer powerful tools for analyzing chemical data and building predictive models. upf.edu In the context of this compound, these approaches could be applied if a dataset of structurally similar furan (B31954) derivatives with known biological activities were available.

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic method where statistical models are created to correlate chemical structures with a specific property, such as biological activity or a pharmacokinetic parameter. A QSAR model built from a library of related furan compounds could be used to predict the activity of this compound. Machine learning algorithms, ranging from multiple linear regression to more complex methods like random forests or neural networks, are increasingly used to develop more accurate and robust QSAR models. upf.edu These models can guide the synthesis of new derivatives with potentially improved properties.

Advanced Research Applications and Broader Scientific Implications of 5 2 Fluorophenoxy Furan 2 Carboxylic Acid

5-(2-Fluorophenoxy)furan-2-carboxylic acid as a Chemical Probe for Fundamental Biological Research

There is currently no specific information available in peer-reviewed scientific literature to suggest the use of this compound as a chemical probe for fundamental biological research. Chemical probes are small molecules with known mechanisms of action used to study biological systems. While derivatives of furan-2-carboxylic acid have been explored for various biological activities, the specific application of this compound as a tool to investigate biological pathways or molecular targets has not been described.

Integration of this compound in High-Throughput Screening Methodologies

Information regarding the integration of this compound into high-throughput screening (HTS) campaigns is not available in the current body of scientific literature. HTS methodologies are used to rapidly test thousands of chemical compounds for a specific biological activity. While libraries of diverse small molecules are often used in such screenings, there are no specific reports detailing the inclusion or results of this compound in these assays.

Future Directions and Unaddressed Research Questions for 5 2 Fluorophenoxy Furan 2 Carboxylic Acid

Emerging Technologies and Methodologies for Further Investigating 5-(2-Fluorophenoxy)furan-2-carboxylic acid

Advancements in technology provide new lenses through which to examine chemical compounds. For this compound, several cutting-edge techniques could be pivotal in elucidating its properties and potential applications.

High-Throughput Screening (HTS): The application of HTS assays would enable the rapid screening of this compound against a vast array of biological targets. This could efficiently identify potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities, which have been observed in other furan (B31954) derivatives. ontosight.ai

Computational Chemistry and Molecular Modeling: In silico methods, such as Density Functional Theory (DFT) and molecular docking, can predict the compound's reactivity, electronic properties, and potential interactions with biological macromolecules. This can guide synthetic efforts and help in the rational design of derivatives with enhanced activity.

Cryogenic Electron Microscopy (Cryo-EM): Should a biological target be identified, Cryo-EM could be instrumental in determining the high-resolution structure of this compound in complex with its target protein. This would provide invaluable insights into its mechanism of action.

Machine Learning and AI-driven Drug Discovery: By analyzing the structural features of this compound and comparing them to large databases of known bioactive molecules, machine learning algorithms could predict its potential biological activities and guide the synthesis of analogues with improved properties.

A summary of these emerging technologies and their potential applications is presented in the table below.

| Technology | Potential Application for this compound |

| High-Throughput Screening (HTS) | Rapidly identify potential biological activities (e.g., antimicrobial, anticancer). |

| Computational Chemistry | Predict reactivity, electronic properties, and binding affinities to biological targets. |

| Cryogenic Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the compound bound to a target protein. |

| Machine Learning and AI | Predict novel biological activities and guide the design of new derivatives. |

Identification of Novel Research Avenues for this compound in Interdisciplinary Fields

The unique structural features of this compound suggest its potential utility in a variety of interdisciplinary fields beyond traditional medicinal chemistry.

Materials Science: The rigid furan ring and the aromatic phenoxy group suggest that this compound could serve as a monomer or a building block for the synthesis of novel polymers. The presence of the fluorine atom could impart unique properties to these materials, such as thermal stability and hydrophobicity. Furan-based polymers are of growing interest as bio-based alternatives to petroleum-derived plastics. nih.gov

Agrochemicals: Many commercial pesticides and herbicides contain furan and fluorinated aromatic moieties. Future research could explore the potential of this compound and its derivatives as novel agrochemicals, potentially with unique modes of action or improved environmental profiles.

Chemical Biology: As a structurally unique small molecule, this compound could be developed into a chemical probe to study biological pathways. Its carboxylic acid handle allows for straightforward modification, such as the attachment of fluorescent tags or affinity labels.

The table below outlines potential interdisciplinary research avenues.

| Interdisciplinary Field | Potential Research Avenue |

| Materials Science | Development of novel furan-based polymers with enhanced thermal or chemical resistance. |

| Agrochemicals | Investigation of herbicidal or fungicidal activity. |

| Chemical Biology | Use as a molecular probe to investigate specific biological processes. |

Gaps in Current Academic Understanding of this compound and Prospects for Future Studies

The most significant gap in our understanding of this compound is the near-complete absence of published research on its synthesis, characterization, and properties. Future studies should aim to address these fundamental questions.

Synthesis and Characterization: A primary research goal should be the development of an efficient and scalable synthesis for this compound. Following its synthesis, a thorough characterization of its physicochemical properties, including its pKa, solubility, and crystal structure, is essential.

Biological Activity: A comprehensive evaluation of the compound's biological activity is a critical next step. This should include broad screening for antimicrobial, antiviral, and cytotoxic effects. The structural similarity to other bioactive furan derivatives suggests that this would be a fruitful area of investigation. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies will be crucial for optimizing the compound's potency and selectivity. This would involve the synthesis of a library of analogues with systematic modifications to the fluorophenoxy and furan rings.

Metabolic Stability and Pharmacokinetics: For any potential therapeutic application, an understanding of the compound's metabolic fate and pharmacokinetic profile is necessary. In vitro and in vivo studies will be required to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the key gaps in our current knowledge and suggests future studies to address them.

| Gap in Understanding | Proposed Future Studies |

| Lack of synthetic route | Develop and optimize a scalable synthesis. |

| Undetermined physicochemical properties | Characterize pKa, solubility, crystal structure, and other key parameters. |

| Unknown biological activity | Conduct broad-spectrum screening for antimicrobial, anticancer, and other activities. |

| No Structure-Activity Relationship (SAR) data | Synthesize and test a library of analogues to establish SAR. |

| Uncharacterized metabolic profile | Perform in vitro and in vivo ADME studies. |

Q & A

Q. Methodology :

- Nucleophilic substitution : React 2-fluorophenol with furan-2-carboxylic acid derivatives (e.g., methyl ester or acyl chloride) under alkaline conditions (NaOH or K₂CO₃). Optimize molar ratios (1:1.2 for phenol:acid) to minimize side products .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized for high-purity synthesis?

Q. Approach :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction neutralization. Alternatively, use toluene with phase-transfer catalysts (e.g., TBAB) .

- Temperature control : Maintain 80–100°C for 6–12 hours to balance reaction rate and thermal degradation.

- Catalytic additives : Introduce KI (10 mol%) to accelerate aryl-oxygen bond formation . Validate purity via GC-MS (m/z peaks at 250.2 [M+H]⁺) .

Basic: What spectroscopic techniques are critical for structural characterization?

Q. Key Methods :

- ¹H/¹³C NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and fluorophenoxy aromatic signals (δ 7.0–7.4 ppm). Carboxylic acid protons appear at δ 12–14 ppm in DMSO-d₆ .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and aryl ether (1250 cm⁻¹ C-O-C) .

- HRMS : Exact mass (calc. for C₁₁H₇FO₄: 238.0378) to verify molecular integrity .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Q. Strategies :

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., fluorophenoxy vs. regioisomers) by co-crystallizing with target proteins (e.g., mycobacterial MbtI) .

- DFT calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures to identify conformational outliers .

Basic: What is the solubility profile of this compound in common solvents?

Q. Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Propan-2-ol | 12.8 ± 0.5 |

| Ethyl acetate | 8.3 ± 0.3 |

| DMSO | >50 |

- Thermodynamic basis : ΔH dissolution = +18.6 kJ/mol (endothermic), ΔS dissolution = +45 J/mol·K in propan-2-ol .

Advanced: How to calculate thermodynamic parameters of dissolution for predictive modeling?

Q. Protocol :

- Van’t Hoff analysis : Plot ln(solubility) vs. 1/T (298–318 K) to derive ΔH and ΔS from slope and intercept .

- HSPiP software : Use Hansen solubility parameters to predict miscibility with novel solvents (δD ~18 MPa¹/², δP ~8 MPa¹/²) .

Basic: What in vitro assays evaluate its biological activity?

Q. Assays :

- Antimicrobial : MIC against S. aureus (µg/mL) via broth microdilution .

- Antitubercular : Inhibition of M. tuberculosis H37Rv (IC₅₀) in Middlebrook 7H9 media .

- Cytotoxicity : MTT assay on HEK293 cells to assess therapeutic index .

Advanced: How does fluorophenoxy substitution influence structure-activity relationships (SAR)?

Q. Analysis :

- Electron-withdrawing effects : Fluorine enhances metabolic stability vs. bromo/nitro analogs (e.g., 5-(2-bromophenoxy) analog shows 20% lower plasma clearance) .

- Hydrogen-bonding : Fluorine’s electronegativity improves target binding (e.g., ΔG = -34 kJ/mol with MbtI vs. -28 kJ/mol for chloro analog) .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Q. Methods :

- HPLC : ≥95% purity (C18 column, 1 mL/min acetonitrile/water gradient) .

- Elemental analysis : %C, %H within ±0.3% of theoretical values (C: 55.47%, H: 2.96%) .

Advanced: How to mitigate impurities from synthetic byproducts (e.g., di-substituted furans)?

Q. Solutions :

- Reaction monitoring : Use inline IR to detect intermediates (e.g., esterification at 1720 cm⁻¹) and adjust stoichiometry .

- Flash chromatography : Employ gradient elution (hexane → ethyl acetate) to separate mono-/di-substituted products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.